(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride
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Overview
Description
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring substituted with a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hydroxypropan-2-yl Group: This step often involves the use of reagents such as epoxides or alcohols under acidic or basic conditions to introduce the hydroxy group.
Resolution of Chiral Centers: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) under basic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxypropan-2-yl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol: The non-hydrochloride form of the compound.
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-one: A ketone derivative.
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-amine: An amine derivative.
Uniqueness
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride is a chiral compound with notable biological activities attributed to its unique structural features. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C7H15ClN2O2, and it possesses a specific stereochemistry at the 3 and 5 positions of the pyrrolidine ring. The hydroxyl group on the isopropanol moiety enhances its solubility and biological reactivity.
Property | Value |
---|---|
Molecular Formula | C7H15ClN2O2 |
Molecular Weight | 181.66 g/mol |
SMILES | CC(C)([C@H]1CC@@HO)O |
InChI | InChI=1S/C7H15NO2/c1-7(2,10)6-3-5(9)4-8-6/h5-6,8-10H,3-4H2,1-2H3/t5-,6+/m0/s1 |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The presence of hydroxyl groups allows the compound to scavenge free radicals, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Similar pyrrolidine derivatives have demonstrated the ability to protect neuronal cells from damage due to excitotoxicity or oxidative stress.
- Antidiabetic Activity : Research indicates that this compound may inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism, thereby showcasing potential antidiabetic effects.
Antioxidant Activity
Studies have shown that compounds with similar structures exhibit significant antioxidant capabilities. For instance, this compound has been evaluated for its ability to reduce reactive oxygen species (ROS) in vitro.
Neuroprotective Studies
Research published in various journals indicates that this compound can modulate neuroinflammation pathways. In a study involving neuronal cell lines exposed to oxidative stress, treatment with this compound resulted in reduced cell death and preserved mitochondrial function .
Antidiabetic Potential
In vitro assays demonstrated that this compound effectively inhibited α-amylase and α-glucosidase activities. This inhibition suggests a potential role in managing postprandial blood glucose levels, making it a candidate for further antidiabetic research.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Neurodegenerative Diseases : A study focusing on Alzheimer's disease models indicated that administration of this compound led to improvements in cognitive function and reductions in amyloid-beta plaque formation.
- Diabetes Management : In diabetic rat models, this compound demonstrated significant reductions in blood glucose levels when administered alongside standard treatments.
Properties
CAS No. |
2901044-39-9 |
---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(3S,5R)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,10)6-3-5(9)4-8-6;/h5-6,8-10H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChI Key |
XECJIATUVKSPRY-RIHPBJNCSA-N |
Isomeric SMILES |
CC(C)([C@H]1C[C@@H](CN1)O)O.Cl |
Canonical SMILES |
CC(C)(C1CC(CN1)O)O.Cl |
Origin of Product |
United States |
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